molecular formula C30H29Cl3N8 B11545383 N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine

N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11545383
M. Wt: 608.0 g/mol
InChI Key: SZTBBMVJWMCASD-AABVJFSESA-N
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Description

N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Techniques such as crystallization, chromatography, and distillation are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research in this area focuses on understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

  • **N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents and the resulting biological and chemical properties. These unique features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H29Cl3N8

Molecular Weight

608.0 g/mol

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-4-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C30H29Cl3N8/c1-4-40(5-2)30-37-28(35-23-13-10-19(3)25(32)15-23)36-29(38-30)39-34-16-21-18-41(27-9-7-6-8-24(21)27)17-20-11-12-22(31)14-26(20)33/h6-16,18H,4-5,17H2,1-3H3,(H2,35,36,37,38,39)/b34-16+

InChI Key

SZTBBMVJWMCASD-AABVJFSESA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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